molecular formula C18H24N4O B4594660 2-(1-ethyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide

2-(1-ethyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide

Cat. No.: B4594660
M. Wt: 312.4 g/mol
InChI Key: OPKRXXHTNCFMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H24N4O and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.19501140 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These compounds exhibit significant activity, highlighting the potential of pyrazole derivatives in therapeutic applications (Rahmouni et al., 2016).

Microwave-Assisted Synthesis and Activities

  • Microwave-assisted synthesis techniques have been applied to produce new pyrazolopyridines. These compounds have been tested for their antioxidant, antitumor, and antimicrobial activities, showcasing a broad spectrum of potential pharmacological benefits (El‐Borai et al., 2013).

Direct Amidation Approaches

  • Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate has been amidated using microwave-assisted treatment, producing carboxamides efficiently. This methodology supports the versatile functionalization of pyrazole derivatives (Milosevic et al., 2015).

Antituberculosis Activity

  • Thiazole-aminopiperidine hybrid analogues have been synthesized and found to inhibit Mycobacterium tuberculosis, showing promising results as antituberculosis agents (Jeankumar et al., 2013).

Colorimetric Chemosensor Development

  • A new colorimetric chemosensor has been synthesized for the recognition of Cu2+, Zn2+, and Co2+. This highlights the utility of pyrazole derivatives in the development of sensitive and selective sensors for metal ions (Aysha et al., 2021).

Properties

IUPAC Name

2-(2-ethylpyrazol-3-yl)-N-(2-phenylethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-22-17(11-13-20-22)16-9-6-14-21(16)18(23)19-12-10-15-7-4-3-5-8-15/h3-5,7-8,11,13,16H,2,6,9-10,12,14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKRXXHTNCFMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2CCCN2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(1-ethyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(1-ethyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(1-ethyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(1-ethyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.